molecular formula C18H24BBrN2O4 B2458104 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester CAS No. 2377610-71-2

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester

Cat. No. B2458104
CAS RN: 2377610-71-2
M. Wt: 423.11
InChI Key: ZUOCARQRFNDDCC-UHFFFAOYSA-N
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Description

Pinacol boronic esters, such as 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often even commercially available .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Mechanism of Action

Target of Action

Boronic acid pinacol esters are generally used in metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of various pharmaceuticals and materials .

Action Environment

The action of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester, like other boronic acid pinacol esters, is influenced by environmental factors such as temperature, pH, and the presence of a suitable catalyst (typically palladium). These factors can affect the efficacy and stability of the compound in the Suzuki–Miyaura coupling reaction .

Advantages and Limitations for Lab Experiments

The advantages of using 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester in lab experiments include its ability to inhibit specific enzymes and its potential as a therapeutic agent. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

For the research on 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester include further exploration of its potential as a therapeutic agent for various diseases, including cancer and schizophrenia. Additionally, the development of more selective inhibitors and the optimization of its pharmacokinetic properties will be important for its future clinical applications.

Synthesis Methods

The synthesis of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester involves the reaction of 4-bromoindazole-6-boronic acid with pinacol ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous conditions and under nitrogen atmosphere. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester has been used in various scientific research applications, including as an inhibitor of specific enzymes such as Hsp90 and PDE10A. Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins, including oncogenic proteins. Inhibition of Hsp90 has been shown to induce apoptosis in cancer cells. PDE10A is a phosphodiesterase enzyme that is involved in the regulation of intracellular levels of cyclic nucleotides. Inhibition of PDE10A has been shown to improve cognitive function and reduce symptoms of schizophrenia.

Safety and Hazards

While specific safety and hazards information for 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is not available, general precautions for handling boronic esters include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCARQRFNDDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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